(E)-Octinoxate-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

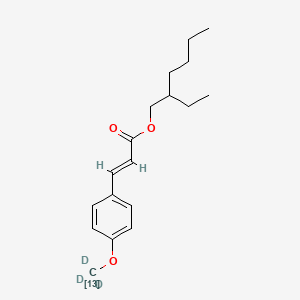

Molecular Formula |

C18H26O3 |

|---|---|

Molecular Weight |

294.41 g/mol |

IUPAC Name |

2-ethylhexyl (E)-3-[4-(trideuterio(113C)methoxy)phenyl]prop-2-enoate |

InChI |

InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+/i3+1D3 |

InChI Key |

YBGZDTIWKVFICR-QQYBJTMASA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=C(C=C1)/C=C/C(=O)OCC(CC)CCCC |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (E)-Octinoxate-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-Octinoxate-13C,d3, an isotopically labeled version of the common UV-B filter, Octinoxate. Due to a lack of publicly available, detailed synthesis protocols for this specific isotopically labeled compound, this document outlines a proposed synthetic pathway based on established methods for the unlabeled analogue. Furthermore, it compiles and presents the expected characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), derived from available data on unlabeled Octinoxate and isotopically labeled standards. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require a stable, labeled internal standard for the quantification of Octinoxate.

Introduction

(E)-Octinoxate, also known as 2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate, is a widely used organic compound in sunscreens and other cosmetic products to absorb UV-B radiation. In the fields of drug development and clinical research, the use of stable isotopically labeled (SIL) compounds is crucial for accurate quantification of analytes in complex biological matrices. This compound is a SIL version of Octinoxate, incorporating one carbon-13 atom and three deuterium (B1214612) atoms. This labeling provides a distinct mass difference from the native compound, making it an ideal internal standard for quantitative analyses by mass spectrometry-based methods such as GC-MS and LC-MS. The use of SIL internal standards corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Proposed Synthesis of this compound

The key starting materials for this synthesis would be a ¹³C-labeled 4-iodoanisole (B42571) and a d₃-labeled 2-ethylhexanol, which would be used to prepare a deuterated 2-ethylhexyl acrylate (B77674).

Proposed Reaction Scheme:

The synthesis can be envisioned in two main stages:

-

Preparation of Deuterated 2-ethylhexyl acrylate (d₃): This can be achieved through the esterification of acrylic acid with 2-ethylhexanol-d₃.

-

Heck Coupling Reaction: The palladium-catalyzed reaction of 4-iodoanisole-¹³C with the deuterated 2-ethylhexyl acrylate.

A generalized laboratory-scale procedure based on known Heck reactions for Octinoxate synthesis is provided below.

Experimental Protocol: Proposed Synthesis

Materials:

-

4-iodoanisole-¹³C

-

2-ethylhexyl acrylate-d₃

-

Palladium on carbon (5% Pd/C)

-

Toluene (B28343) (anhydrous)

-

Water (deionized)

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-iodoanisole-¹³C (1 equivalent), 2-ethylhexyl acrylate-d₃ (1.2 equivalents), and anhydrous toluene.

-

Degas the mixture by bubbling nitrogen through it for 20 minutes.

-

Add triethylamine (1.5 equivalents) and 5% palladium on carbon catalyst (0.02 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with toluene and filter through a pad of celite to remove the palladium catalyst.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel to yield a clear, colorless to pale yellow oil.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The spectra of this compound will be similar to that of unlabeled Octinoxate, with specific differences due to the isotopic labels.

¹H NMR: The proton NMR spectrum is expected to show the characteristic signals for the ethylhexyl and methoxycinnamate moieties. The signal corresponding to the methoxy (B1213986) group will be absent due to the replacement of protons with deuterium.

¹³C NMR: The carbon NMR spectrum will exhibit signals for all carbon atoms. The signal for the labeled methoxy carbon will show a characteristic coupling to deuterium (a triplet in a proton-decoupled spectrum). The signal for the labeled aromatic carbon will also be present.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |

| Methoxy (-OCD₃) | - | ~55 (¹³C-D coupling) |

| Aromatic C-¹³C | - | ~160 |

| Aromatic CH | 6.8 - 7.5 | 114 - 130 |

| Vinylic CH | 6.3 - 7.7 | 115 - 145 |

| Ester C=O | - | ~167 |

| Ester O-CH₂ | ~4.1 | ~67 |

| Ethylhexyl CH | ~1.6 | ~39 |

| Ethylhexyl CH₂ | 1.2 - 1.5 | 23 - 30 |

| Ethylhexyl CH₃ | ~0.9 | 11 - 14 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of this compound.

Expected Molecular Ion: The nominal mass of unlabeled (E)-Octinoxate (C₁₈H₂₆O₃) is 290.19 g/mol . For this compound, the expected nominal mass will be 294.22 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇¹³CH₂₃D₃O₃ |

| Nominal Mass | 294 g/mol |

| Exact Mass | 294.2235 |

| Expected [M+H]⁺ | 295.2313 |

| Expected [M+Na]⁺ | 317.2133 |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A reversed-phase HPLC method is typically employed for Octinoxate analysis.

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 310 nm.

-

Injection Volume: 10 µL.

-

Expected Purity: Commercial standards are typically >98% pure[1].

Visualization of Workflows

Synthetic Pathway

Caption: Proposed synthesis of this compound via Heck coupling.

Analytical Workflow for Quantification

Caption: Use of this compound as an internal standard.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. While a specific, published protocol for the synthesis of this isotopically labeled standard is not available, the proposed route, based on the well-established Heck reaction, offers a reliable method for its preparation. The characterization data presented, extrapolated from known data for the unlabeled compound, serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The availability of high-purity this compound is essential for the accurate and precise quantification of Octinoxate in various scientific studies, particularly in the fields of toxicology, environmental monitoring, and pharmaceutical research.

References

Spectroscopic Analysis of (E)-Octinoxate-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (E)-Octinoxate-13C,d3, a stable isotope-labeled internal standard crucial for the quantitative analysis of its unlabeled counterpart, Octinoxate, a widely used UV filter in sunscreens and other cosmetic products.[1][2] This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, provides standardized experimental protocols for data acquisition, and illustrates the analytical workflow.

Introduction to this compound

This compound is a form of (E)-Octinoxate (2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate) that has been synthetically modified to contain one Carbon-13 (¹³C) atom and three Deuterium (B1214612) (d or ²H) atoms. Its primary application is as an internal standard in quantitative analytical methods, such as GC-MS or LC-MS.[1] The incorporation of heavy isotopes increases the molecular weight of the compound by 4 atomic mass units (1 extra for ¹³C, and 3 extra for the three deuteriums replacing hydrogens). This mass difference allows for its clear differentiation from the native compound in a mass spectrometer, while its nearly identical chemical properties ensure it behaves similarly during sample preparation and chromatographic separation.

For the purpose of this guide, the labeling is assumed to be on the methoxy (B1213986) group (-O-CH₃), resulting in -O-¹³CD₃. This is a common labeling pattern for synthetic feasibility and analytical utility.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key technique for confirming the identity and purity of isotopically labeled standards and for their use in quantification. The mass spectrum of the labeled compound will show a distinct shift in the molecular ion peak and in any fragments containing the labeled group.

Predicted Mass Spectral Data

The table below summarizes the major expected fragments for both unlabeled (E)-Octinoxate and the predicted fragments for this compound. The data for unlabeled Octinoxate is based on publicly available spectra.[3]

| Fragment Ion | Unlabeled (E)-Octinoxate (m/z) | This compound (Predicted m/z) | Notes on Fragmentation |

| [M+H]⁺ | 291.1955 | 295.2144 | Molecular ion peak (protonated). The mass shift reflects one ¹³C and three ²H atoms. |

| [C₁₀H₁₁O₃]⁺ | 179.0688 | 183.0877 | Fragment corresponding to the 4-methoxycinnamoyl group after loss of the 2-ethylhexyl side chain. This fragment contains the labeled methoxy group. |

| [C₁₀H₉O₂]⁺ | 161.0584 | 165.0773 | Loss of water from the 4-methoxycinnamic acid fragment. Contains the labeled group. |

| [C₉H₉O]⁺ | 133.0634 | 137.0823 | Further fragmentation of the aromatic portion, still containing the labeled group. |

Experimental Protocol for Mass Spectrometry

This protocol outlines a general method for acquiring high-resolution mass spectra using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF).

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm particle size) is typically used.[3]

-

Mobile Phase A: 90:10 water:methanol with 0.1% formic acid and 5mM ammonium (B1175870) formate.[3]

-

Mobile Phase B: Methanol with 0.1% formic acid and 5mM ammonium formate.[3]

-

Gradient: A gradient from high aqueous to high organic content over 15-20 minutes.

-

Flow Rate: 200-400 µL/min.[3]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: A high-resolution QTOF mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Sampling Cone Voltage: 20 - 40 V.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 500 °C.

-

Acquisition Mode: MS² (Tandem MS) to obtain fragmentation data.

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) with a collision gas such as argon.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical structure and the specific location of the isotopic labels.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted chemical shifts for unlabeled (E)-Octinoxate and the expected changes for this compound, assuming the labeling is on the methoxy group (-O-¹³CD₃). Chemical shifts are influenced by factors such as hybridization and electronegativity of adjacent atoms.[4][5]

Table 1: Predicted ¹H-NMR Data (in CDCl₃)

| Proton Assignment | Unlabeled (E)-Octinoxate (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Notes |

| Methoxy (-OCH₃) | ~3.8 | Signal Absent | The protons are replaced by deuterium, which is not observed in ¹H-NMR. |

| Aromatic (ortho to -OCH₃) | ~6.9 | ~6.9 | No significant change expected. |

| Aromatic (ortho to -CH=) | ~7.5 | ~7.5 | No significant change expected. |

| Vinylic (-CH=) | ~6.3 and ~7.6 | ~6.3 and ~7.6 | Two distinct signals for the trans double bond protons. |

| Ester (-OCH₂-) | ~4.1 | ~4.1 | No significant change expected. |

| Alkyl Chain (-CH-, -CH₂-, -CH₃) | ~0.9 - 1.7 | ~0.9 - 1.7 | Complex multiplets for the 2-ethylhexyl group. |

Table 2: Predicted ¹³C-NMR Data (in CDCl₃)

| Carbon Assignment | Unlabeled (E)-Octinoxate (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Notes |

| Carbonyl (-C=O) | ~167 | ~167 | Carbonyl carbons are typically found at the low-field end of the spectrum.[5] |

| Vinylic (=CH-) | ~115 and ~144 | ~115 and ~144 | Two distinct signals for the double bond carbons. |

| Aromatic (C-OCH₃) | ~161 | ~161 | Carbon attached to the methoxy group. May show a very small upfield shift due to the deuterium isotope effect (β-isotope shift).[6] |

| Aromatic (CH) | ~114 and ~129 | ~114 and ~129 | Aromatic carbons. |

| Aromatic (C-CH=) | ~127 | ~127 | Quaternary aromatic carbon. |

| Methoxy (-OC H₃) | ~55 | ~55 | This signal will be significantly enhanced due to ¹³C enrichment. It will appear as a multiplet due to coupling with deuterium (spin I=1), likely a septet, and will be shifted slightly upfield (α-isotope effect).[6] |

| Ester (-OC H₂-) | ~67 | ~67 | No significant change expected. |

| Alkyl Chain (-CH-, -CH₂-, -CH₃) | ~11 - 39 | ~11 - 39 | Signals for the 2-ethylhexyl group. |

Experimental Protocol for NMR Spectroscopy

This protocol provides a general method for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to reference the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H-NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C-NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Pulse Program: Standard single-pulse with broadband proton decoupling.

-

Spectral Width: 0-220 ppm.[5]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance and lower sensitivity of ¹³C nuclei.[4] The scan number may be lower for the labeled carbon.

-

Visualized Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the analysis of this compound.

Caption: Workflow for quantitative analysis using an internal standard (IS).

Caption: Logical diagram for structure confirmation via NMR.

References

Stability of (E)-Octinoxate-13C,d3 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of the isotopically labeled compound (E)-Octinoxate-13C,d3 in solution. Due to the limited availability of direct stability data for this specific labeled molecule, this guide synthesizes information on the stability of the parent compound, (E)-Octinoxate, and discusses the potential effects of isotopic labeling on its degradation pathways. Detailed experimental protocols for assessing stability under various stress conditions are provided, enabling researchers to generate robust data for their specific applications. This compound is primarily utilized as a stable isotope-labeled internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] Its stability is therefore a critical factor in ensuring analytical accuracy.

Introduction to (E)-Octinoxate and its Labeled Analog

(E)-Octinoxate, also known as octyl methoxycinnamate (OMC), is a widely used UVB filter in sunscreen and other personal care products.[2] Its primary function is to absorb UVB radiation (290-320 nm), with a peak absorption at approximately 311 nm.[2] However, a significant drawback of octinoxate (B1216657) is its lack of photostability, as it can degrade upon exposure to sunlight.[2][3]

This compound is a stable isotope-labeled version of octinoxate, incorporating one Carbon-13 atom and three deuterium (B1214612) atoms. Such labeling is crucial for its use as an internal standard in bioanalytical and metabolic studies, allowing for precise quantification by differentiating it from the unlabeled endogenous or administered compound.[1] While isotopic labeling does not alter the fundamental chemical properties of a molecule, the substitution of hydrogen with deuterium can influence the kinetics of certain reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[4][5]

Known Stability Profile of (E)-Octinoxate (Unlabeled)

The stability of unlabeled (E)-Octinoxate has been the subject of numerous studies, particularly concerning its degradation under UV radiation. The primary degradation pathways are photoisomerization and photolysis.

Photostability

Upon exposure to sunlight, the trans isomer of octinoxate (E-octinoxate), which is the effective UVB absorber, can undergo isomerization to the cis isomer (Z-octinoxate).[6][7] This process is reversible, and a photostationary state between the two isomers can be reached.[8][9] The cis isomer has a lower UV absorption capacity, leading to a reduction in the overall efficacy of the sunscreen.[8]

In addition to isomerization, octinoxate can undergo irreversible photodegradation, leading to the formation of various photoproducts, including 4-methoxybenzaldehyde (B44291) and 2-ethylhexanol.[2] Studies have shown a significant loss of UV protection, with up to 50% degradation observed within 1-2 hours of sun exposure in some formulations.[2] The presence of other UV filters, such as avobenzone (B1665848), can accelerate the photolysis of octinoxate.[10]

Thermal and Hydrolytic Stability

In the absence of light, octinoxate is relatively stable. Studies have shown no significant degradation when stored in the dark at temperatures ranging from 4°C to 60°C for one month.[3][6][7] This suggests that thermal degradation and hydrolysis are not primary concerns under typical storage conditions. However, forced degradation studies under harsh acidic or basic conditions would be necessary to fully characterize its hydrolytic stability.

Potential Impact of Isotopic Labeling on Stability

The presence of deuterium in this compound may enhance its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.[4][5] This is a well-established principle used to improve the pharmacokinetic profiles of drugs.[11][12][13] However, the primary instability of octinoxate is due to photochemical reactions (isomerization and photolysis). The impact of deuteration on these pathways is less predictable and depends on whether C-H bond cleavage is involved in the rate-determining steps of these photochemical reactions. The Carbon-13 label is not expected to significantly impact the stability of the molecule.

Recommended Storage of this compound Solutions

Based on manufacturer recommendations for the stable isotope-labeled compound, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. The recommended storage conditions are:

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound in a specific solution, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products and pathways.[14][15][16]

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential.[1][17][18] The method must be capable of separating the parent compound from all potential degradation products.

Example HPLC Method (adapted from literature for Octinoxate):

-

Column: C18 reverse-phase column (e.g., Kinetex™ C18, 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[19][20]

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: UV detector at a wavelength of approximately 310 nm (λmax of octinoxate) or a mass spectrometer for peak identification.[2][10]

-

Column Temperature: Ambient or controlled (e.g., 40°C).[19]

Forced Degradation Protocols

A solution of this compound at a known concentration (e.g., 1 mg/mL) should be prepared in the solvent of interest.[21] The following stress conditions should be applied, with samples taken at various time points for analysis. The goal is to achieve 5-20% degradation.[15]

Table 1: Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the sample solution with an equal volume of 0.1 M HCl. Store at room temperature or elevate to 60°C if no degradation is observed. Neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Mix the sample solution with an equal volume of 0.1 M NaOH. Store at room temperature. Neutralize with 0.1 M HCl before analysis. |

| Oxidation | Mix the sample solution with a solution of 3% hydrogen peroxide. Store at room temperature, protected from light.[21] |

| Thermal Degradation | Store the sample solution in the dark at an elevated temperature (e.g., 60-80°C).[21] |

| Photostability | Expose the sample solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[14] A control sample should be kept in the dark under the same temperature conditions. |

Data Presentation and Analysis

The results of the stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 2: Example Stability Data for this compound in Solution

| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Products (Peak Area %) |

| Control (Dark, RT) | 0 | 100 | 0 |

| 24 | 99.8 | < 0.2 | |

| 48 | 99.5 | < 0.5 | |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 0 | 100 | 0 |

| 8 | 95.2 | Degradant 1: 4.8% | |

| 24 | 88.5 | Degradant 1: 11.5% | |

| Photolysis (UV/Vis Light) | 0 | 100 | 0 |

| 2 | 85.3 | Z-isomer: 10.2%, Degradant 2: 4.5% | |

| 6 | 65.1 | Z-isomer: 18.9%, Degradant 2: 16.0% |

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study of this compound.

Known Degradation Pathways of Octinoxate

Caption: Primary photodegradation pathways of (E)-Octinoxate.

Conclusion

References

- 1. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spflist.com [spflist.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Stability of octyl methoxycinnamate and identification of its photo‐degradation product | Semantic Scholar [semanticscholar.org]

- 7. Stability of octyl methoxycinnamate and identification of its photo-degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. salamandra.net [salamandra.net]

- 12. Deuterated Compounds [simsonpharma.com]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. sgs.com [sgs.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Oxybenzone and Octinoxate Analyzed by HPLC - AppNote [mtc-usa.com]

- 20. wisdomlib.org [wisdomlib.org]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide on the Degradation of Octinoxate

An important note on the scope of this document: Extensive literature searches did not yield specific data on the thermal degradation of (E)-Octinoxate-13C,d3. The following guide provides a comprehensive overview of the known degradation pathways of non-labeled octinoxate (B1216657), which is primarily documented as photodegradation. This information serves as a foundational resource for researchers and drug development professionals. A proposed experimental protocol for investigating the thermal degradation of this compound is also presented, drawing upon established methodologies for studying the degradation of related compounds.

Introduction to Octinoxate and its Stability

Octinoxate, or octyl methoxycinnamate (OMC), is a widely used UVB filter in sunscreen and cosmetic products.[1][2] Its primary function is to absorb UVB radiation (290-320 nm), thereby protecting the skin from sun damage.[1][2] However, the stability of octinoxate, particularly its photostability, has been a subject of considerable research. While data on its thermal degradation is scarce, studies have shown that it can degrade under UV exposure, which may compromise the efficacy of sunscreen formulations.[1][3] The primary photodegradation mechanism is trans-cis isomerization, but other degradation products have also been identified.[4][5]

The introduction of isotopic labels, such as 13C and deuterium (B1214612) (d3), is a common technique in metabolism and degradation studies to trace the fate of the molecule and its fragments.[6][7][8] While isotopic labeling can sometimes influence the rate of chemical reactions (a phenomenon known as the kinetic isotope effect), the fundamental degradation pathways are generally expected to be similar to the non-labeled compound.[9]

Known Degradation Products of Octinoxate

The degradation of octinoxate, primarily through photodegradation, leads to the formation of several byproducts. The most well-documented degradation pathway is the isomerization from the (E)-isomer (trans) to the (Z)-isomer (cis).[4] Other identified degradation products are listed in the table below.

Table 1: Identified Degradation Products of Octinoxate

| Degradation Product | Method of Identification | Reference |

| (Z)-Octinoxate (cis-isomer) | HPLC, NMR | [4] |

| 4-Methoxybenzaldehyde | Not specified | [1] |

| 2-Ethylhexanol | Not specified | [1] |

| Cinnamate dimers | Not specified | [10] |

| Substituted oxopentanoates | Not specified | [10] |

| Substituted oxobutaneoates | Not specified | [10] |

| m/z 179 fragment (putative 4-methoxy cinnamic acid) | Laser-interfaced Mass Spectrometry | [5][11] |

| m/z 161 fragment (putative 4-methoxycinnamaldehyde) | Laser-interfaced Mass Spectrometry | [5][11] |

| m/z 133 fragment | Laser-interfaced Mass Spectrometry | [5][11] |

Experimental Protocols for Degradation Studies

Detailed experimental protocols are crucial for reproducible and accurate assessment of chemical stability. Below are generalized methodologies for studying the degradation of UV filters like octinoxate, which can be adapted for thermal degradation studies of this compound.

Sample Preparation and Stress Conditions

Forced degradation studies are essential to understand the stability of a drug substance.[12]

-

Thermal Stress:

-

Accurately weigh a sample of this compound and place it in a controlled temperature environment (e.g., an oven or a stability chamber).

-

Expose the sample to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for specified durations.

-

Samples should be tested in both solid and solution forms (dissolved in an appropriate inert solvent).

-

Parallel studies in the dark are necessary to exclude photodegradation.[4]

-

-

Photostability (for comparison):

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is typically employed to separate, identify, and quantify the parent compound and its degradation products.[14][15]

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To separate and quantify the parent compound and its degradation products.[15][16]

-

Typical Setup:

-

Column: C18 reverse-phase column.[16]

-

Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water, or acetonitrile (B52724) and water, often with a pH modifier like phosphate (B84403) buffer.[16]

-

Detector: UV or Photodiode Array (PDA) detector to monitor the eluting compounds.[12][15]

-

Wavelength: Detection wavelength is typically set at the absorption maximum of octinoxate (around 310 nm).[1]

-

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed structural information of isolated degradation products.[4] Both 1H NMR and 13C NMR are valuable. The presence of the 13C label in this compound can be specifically tracked using 13C NMR.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: Suitable for the analysis of volatile degradation products.[14]

-

Visualizations

Proposed Experimental Workflow for Thermal Degradation Analysis

The following diagram illustrates a logical workflow for the investigation of the thermal degradation of this compound.

Caption: Proposed workflow for thermal degradation analysis.

Generalized Degradation Pathway of Octinoxate

Based on the literature, a generalized degradation pathway for octinoxate is presented below. This pathway is primarily based on photodegradation studies.

Caption: Generalized degradation pathways of octinoxate.

Conclusion

While there is a lack of specific data on the thermal degradation of this compound, the extensive research on the photodegradation of octinoxate provides a solid foundation for initiating such studies. The primary degradation pathway is isomerization, with fragmentation and other reactions also occurring. A systematic approach employing controlled thermal stress conditions and a suite of analytical techniques, including HPLC, LC-MS, and NMR, will be essential to elucidate the thermal degradation pathways and products of this isotopically labeled compound. The proposed experimental workflow provides a roadmap for researchers to undertake these investigations, which are crucial for ensuring the stability and efficacy of drug and cosmetic formulations containing octinoxate derivatives.

References

- 1. spflist.com [spflist.com]

- 2. What is Octinoxate used for? [synapse.patsnap.com]

- 3. Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00074B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. symeres.com [symeres.com]

- 10. Octinoxate | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn2.hubspot.net [cdn2.hubspot.net]

- 13. Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijmr.net.in [ijmr.net.in]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. pharmacophorejournal.com [pharmacophorejournal.com]

A Technical Guide to the Photostability of (E)-Octinoxate: A Comparative Analysis of Unlabeled and Isotopically Labeled Variants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Photostability of Unlabeled (E)-Octinoxate

(E)-Octinoxate is known to undergo significant degradation upon exposure to UV radiation, which can lead to a reduction in its protective capabilities and the formation of various photoproducts.[1][2][3] The primary mechanism of its function involves the absorption of UVB radiation, which excites the molecule to a higher energy state. While this process is intended to dissipate the energy as heat, it can also initiate photochemical reactions that alter the molecule's structure.[4]

Photodegradation Pathways and Products

Upon UV exposure, (E)-octinoxate can undergo several degradation pathways, including E/Z photoisomerization and photodimerization.[2][3][5] The initial and most common reaction is the conversion of the more stable E-isomer to the Z-isomer, which has a lower UV-absorbing capacity.[6] Further degradation can lead to the formation of other byproducts.

Key photodegradation products of unlabeled octinoxate (B1216657) include:

-

Cyclodimers (e.g., δ-truxinate and α-truxillate)[2]

Some of these degradation products have been shown to exhibit cellular toxicity.[2]

Quantitative Data on Photodegradation

The rate of octinoxate degradation can be significant, with studies indicating a substantial loss of the active ingredient within a few hours of sun exposure.

| Formulation/Study | Active Ingredient Concentration | UV Exposure Duration | Degradation Rate | Reference |

| L'Oréal Solar Expertise SPF 30 | 7.5% octinoxate | 2 hours | ~50% degradation | Int J Cosmet Sci 2012;34(3):203-207[1] |

| Nivea Sun Protect & Bronze SPF 30 (with photostabilizers) | Octinoxate | Not specified | ~30% loss | J Photochem Photobiol B 2013;128:50-57[1] |

| General finding | Not specified | 1-2 hours | Up to 50% loss | [1] |

Theoretical Photostability of (E)-Octinoxate-13C,d3

While specific studies on the photostability of this compound are not available in the public domain, the principles of isotopic labeling and the kinetic isotope effect (KIE) provide a strong basis for predicting its behavior. Isotopic labeling involves replacing an atom with its heavier isotope, which can influence the rates of chemical reactions.[7]

The Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. For the deuterated variant of octinoxate (d3), the replacement of hydrogen with deuterium (B1214612) at the methoxy (B1213986) group is of particular interest. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to the higher mass of deuterium. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. This has been shown to enhance the stability of various molecules.[8][9]

Predicted Impact of Isotopic Labeling on Octinoxate Photostability

-

(d3) Labeling: The replacement of the three hydrogen atoms on the methoxy group with deuterium is expected to enhance the photostability of the molecule if the degradation pathway involves the cleavage of these C-H bonds. By strengthening these bonds, the energy required for their scission increases, potentially reducing the rate of degradation initiated at this site.

-

(13C) Labeling: The incorporation of carbon-13 is less likely to have a dramatic impact on photostability compared to deuteration. While it increases the overall mass of the molecule and can subtly alter vibrational modes, the effect on bond energies and reaction rates is generally much smaller than that of deuterium substitution. Its primary utility is often as a tracer in metabolic or degradation studies.[7]

Based on these principles, it is hypothesized that this compound would exhibit greater photostability than its unlabeled counterpart, primarily due to the deuterium labeling.

Experimental Protocols for Photostability Testing

A standardized approach is crucial for accurately assessing and comparing the photostability of different compounds. The following outlines a general experimental protocol for such a study.

Sample Preparation

-

Solution Preparation: Prepare solutions of both unlabeled (E)-octinoxate and this compound in a photochemically inert solvent (e.g., ethanol (B145695) or cyclohexane) at a known concentration.

-

Film Preparation: For studies mimicking application conditions, prepare thin films of the compounds on a suitable substrate (e.g., quartz plates or a skin-mimicking substrate).

UV Irradiation

-

Light Source: Utilize a solar simulator with a defined and controlled spectral output that mimics natural sunlight, including both UVA and UVB radiation. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter for confirmatory studies.[10]

-

Exposure Conditions: Place the samples in a temperature-controlled chamber and expose them to the UV source for predetermined time intervals.

-

Control Samples: Maintain identical samples in the dark at the same temperature to serve as controls.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): At each time point, collect the samples and analyze the concentration of the parent compound and the formation of degradation products using a validated HPLC method.[6][11] This allows for the quantification of the degradation rate.

-

UV-Visible Spectroscopy: Measure the UV absorbance spectrum of the samples at different time points to assess the loss of UV-filtering capacity.[12]

-

Mass Spectrometry (MS): Use LC-MS to identify the chemical structures of the photodegradation products.[6][12]

Visualizations

Photodegradation Pathway of (E)-Octinoxate

Caption: Photodegradation pathway of (E)-Octinoxate upon UV exposure.

Experimental Workflow for Photostability Assessment

Caption: General experimental workflow for comparative photostability testing.

The Kinetic Isotope Effect on a C-H Bond

Caption: Conceptual illustration of the kinetic isotope effect.

Conclusion

The photostability of octinoxate is a critical factor in the formulation of effective and safe sunscreen products. While unlabeled (E)-octinoxate is known to be photolabile, the principles of the kinetic isotope effect suggest that its deuterated counterpart, this compound, is likely to exhibit enhanced photostability. This hypothesis is based on the increased strength of the C-D bond compared to the C-H bond, which would slow down degradation pathways involving the cleavage of this bond. To confirm this, direct comparative studies employing rigorous experimental protocols are necessary. The methodologies and theoretical framework presented in this guide are intended to support and encourage further research in the development of more robust UV filters for dermatological applications.

References

- 1. spflist.com [spflist.com]

- 2. Photolysis and cellular toxicities of the organic ultraviolet filter chemical octyl methoxycinnamate and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Octinoxate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. Isotope effects of deuterated Pt(ii) complexes with site disparity on blue phosphorescence - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Isotopic Purity Assessment of (E)-Octinoxate-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Octinoxate, a common ingredient in sunscreen and other personal care products, is often synthesized with isotopic labels, such as Carbon-13 (¹³C) and deuterium (B1214612) (d), to serve as an internal standard for pharmacokinetic studies and metabolic research. The precise assessment of the isotopic purity of these labeled compounds is critical for the accuracy and reliability of such studies. This guide provides a comprehensive overview of the analytical methodologies, experimental protocols, and data interpretation for determining the isotopic purity of (E)-Octinoxate-¹³C,d₃.

Isotopic purity refers to the percentage of a compound that contains the desired isotopic labels at the specified positions. It is distinct from chemical purity, which refers to the absence of other chemical compounds. High isotopic enrichment ensures the integrity of tracer studies and quantitative analyses by minimizing interferences from unlabeled or partially labeled species.

This document outlines the use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, the two primary techniques for isotopic purity assessment.

Analytical Methodologies

The determination of isotopic purity for compounds like (E)-Octinoxate-¹³C,d₃ relies on techniques that can differentiate between molecules with very small mass differences.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for quantifying the level of isotopic enrichment in labeled compounds.[1] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, are preferred due to their ability to resolve closely spaced isotopic peaks.[2] The principle involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). The relative intensities of the peaks corresponding to the labeled and unlabeled species are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of isotopic labels and assess their enrichment. For (E)-Octinoxate-¹³C,d₃, both ¹³C and ²H (deuterium) NMR can be employed. ¹³C NMR can directly quantify the enrichment of the ¹³C label. Deuterium labeling simplifies ¹H and ¹³C NMR spectra by removing proton coupling, leading to clearer signals. Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can further confirm the location of the labels.

Quantitative Data Summary

The isotopic and chemical purity of a batch of (E)-Octinoxate-¹³C,d₃ are typically provided in a Certificate of Analysis (COA) from the supplier. The following tables represent typical data that would be found in such a document.

Table 1: General Specifications for (E)-Octinoxate-¹³C,d₃

| Parameter | Specification |

| Chemical Formula | C₁₇¹³CH₂₃D₃O₃ |

| Molecular Weight | 294.43 g/mol |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in DMSO, Methanol, Ethanol |

| Storage | Store at -20°C for long-term stability |

Table 2: Purity Assessment of (E)-Octinoxate-¹³C,d₃

| Analysis Method | Parameter | Result |

| HPLC | Chemical Purity | >99.5% |

| Mass Spectrometry | Isotopic Enrichment (¹³C) | ≥99% |

| Mass Spectrometry | Isotopic Enrichment (D) | ≥98% (for each D) |

| NMR | Structural Confirmation | Conforms to structure |

Table 3: Mass Spectrometry Isotopologue Distribution

| Isotopologue | Theoretical m/z | Observed Relative Abundance (%) |

| M (Unlabeled Octinoxate) | 290.1882 | < 0.5% |

| M+1 (¹³C or other natural isotopes) | 291.1916 | Variable |

| M+4 (¹³C, 3xD) | 294.2109 | > 98% |

Experimental Protocols

The following are detailed protocols for the isotopic purity assessment of (E)-Octinoxate-¹³C,d₃ using HRMS and NMR.

High-Resolution Mass Spectrometry Protocol

This protocol outlines the steps for determining isotopic purity using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass spectrometer.

4.1.1 Sample Preparation

-

Prepare a stock solution of (E)-Octinoxate-¹³C,d₃ in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1 µg/mL in the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[2]

4.1.2 LC-MS System and Conditions

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

MS System: Q-TOF or Orbitrap Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Range: m/z 100-500

-

Resolution: > 20,000 FWHM

-

Data Acquisition: Full scan mode

4.1.3 Data Analysis

-

Extract the ion chromatograms for the theoretical m/z values of the labeled and unlabeled species.

-

Integrate the peak areas for each isotopologue.

-

Correct the peak areas for the natural abundance of ¹³C and other isotopes in the unlabeled molecule.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [ (Area of Labeled Peak) / (Sum of Areas of all Isotopologue Peaks) ] x 100

Nuclear Magnetic Resonance (NMR) Protocol

This protocol describes the use of ¹³C and ¹H NMR to confirm the isotopic labeling.

4.2.1 Sample Preparation

-

Dissolve 5-10 mg of (E)-Octinoxate-¹³C,d₃ in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

4.2.2 NMR Acquisition Parameters

-

Spectrometer: 400 MHz or higher field NMR spectrometer

-

¹³C NMR:

-

Pulse Program: Standard ¹³C observe with proton decoupling

-

Number of Scans: 1024 or more to achieve good signal-to-noise

-

Relaxation Delay: 2 seconds

-

-

¹H NMR:

-

Pulse Program: Standard ¹H observe

-

Number of Scans: 16

-

Relaxation Delay: 1 second

-

4.2.3 Data Analysis

-

¹³C NMR:

-

Confirm the presence of an enhanced signal at the chemical shift corresponding to the labeled carbon.

-

Integrate the signal of the labeled carbon relative to other carbon signals in the molecule (if a quantitative ¹³C experiment is performed).

-

-

¹H NMR:

-

Observe the reduction or absence of the proton signal corresponding to the deuterated position.

-

The integration of the remaining proton signals should be consistent with the molecular structure.

-

Visualizations

Experimental Workflows

Caption: Workflow for Isotopic Purity Assessment by LC-MS.

Caption: Workflow for Isotopic Purity Assessment by NMR.

Conclusion

The accurate determination of the isotopic purity of (E)-Octinoxate-¹³C,d₃ is paramount for its use as a reliable internal standard in quantitative bioanalytical assays. A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust and comprehensive approach to confirm both the degree and location of isotopic labeling, as well as the overall chemical purity of the compound. The methodologies and protocols outlined in this guide serve as a foundational framework for researchers and scientists in the field of drug development and metabolic research.

References

CAS number and chemical properties of (E)-Octinoxate-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of (E)-Octinoxate-13C,d3, an isotopically labeled form of the common UV filter, Octinoxate (B1216657). This document is intended for use by researchers and professionals in drug development and related scientific fields.

Chemical Properties and Identification

This compound is a stable isotope-labeled version of (E)-Octinoxate, designed for use as an internal standard in quantitative analyses. The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms provides a distinct mass difference for mass spectrometry-based detection, without significantly altering the chemical behavior of the molecule.

Table 1: Chemical and Physical Properties of this compound and related compounds.

| Property | This compound | Octinoxate-d3 | (E)-Octinoxate (unlabeled) |

| CAS Number | 2734919-82-3[1] | Not specified | 5466-77-3 |

| Molecular Formula | C17¹³CH23D3O3 | C18H23D3O3 | C18H26O3 |

| Molecular Weight | 294.42 g/mol (approx.) | 293.42 g/mol | 290.42 g/mol |

| Appearance | Not specified | Not specified | Colorless to pale yellow viscous liquid |

| Solubility | Soluble in DMSO (60 mg/mL with ultrasonic and warming)[1] | Not specified | Insoluble in water |

| Storage Conditions | Store at -80°C for up to 6 months or -20°C for up to 1 month[1][2] | Not specified | Stable under recommended storage conditions |

Synthesis Workflow

The synthesis of this compound involves the incorporation of stable isotopes into the octinoxate molecule. A common strategy for synthesizing isotopically labeled esters like octinoxate is through a multi-step process that can be adapted from established methods for the unlabeled compound. A logical workflow for this synthesis is outlined below.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

Quantitative Analysis of Octinoxate using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of octinoxate in biological matrices, such as plasma or urine, using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4]

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of the biological sample (e.g., plasma), add 50 µL of the internal standard working solution (this compound in acetonitrile).

-

Add 50 µL of 1 M ammonium (B1175870) formate (B1220265) (pH 3) to acidify the sample.

-

Add 650 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex the mixture for 20 minutes to ensure thorough extraction.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer approximately 420 µL of the upper organic layer to a clean microtube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of a 40:60 (v/v) acetonitrile/water mixture.

-

Inject a 5 µL aliquot of the reconstituted sample into the LC-MS/MS system.[5]

3.1.2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate octinoxate from matrix components. A representative gradient could be:

-

0-2.5 min: Increase from 40% B to 60% B.

-

2.5-2.6 min: Increase to 100% B.

-

2.6-3.9 min: Hold at 100% B.

-

3.9-4.0 min: Return to 40% B.

-

4.0-4.5 min: Re-equilibration at 40% B.[5]

-

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Octinoxate: Precursor ion (m/z) -> Product ion (m/z) to be determined empirically.

-

This compound: Precursor ion (m/z) -> Product ion (m/z) to be determined empirically (precursor will be higher than the unlabeled analyte).

-

-

Signaling Pathway Involvement

The parent compound, octinoxate, has been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism.[6][7][8] this compound, as a tracer, can be instrumental in studying the metabolism and fate of octinoxate and its interaction with such pathways.

Caption: The role of octinoxate in the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. nebiolab.com [nebiolab.com]

- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | Aryl hydrocarbon receptor signalling [reactome.org]

A Technical Guide to High-Purity (E)-Octinoxate-13C,d3 for Researchers and Drug Development Professionals

Introduction

(E)-Octinoxate-13C,d3 is a stable isotope-labeled version of the widely used UV filter, Octinoxate. This labeled compound is a powerful tool for researchers, analytical scientists, and drug development professionals. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of Octinoxate in various biological and environmental matrices.[1][2] The incorporation of both Carbon-13 and deuterium (B1214612) atoms provides a distinct mass shift, ensuring that the internal standard can be clearly differentiated from the unlabeled analyte in mass spectrometry-based assays, without exhibiting significant chromatographic isotopic effects. This technical guide provides an in-depth overview of the commercially available high-purity this compound, including its specifications, a generalized experimental protocol for its use, and visualizations of relevant workflows and metabolic pathways.

Commercial Supplier and Quantitative Data

High-purity this compound is available from specialized chemical suppliers. The following table summarizes the quantitative data for a commercially available product.

| Parameter | Specification |

| Supplier | MedchemExpress |

| Product Number | HY-B1234AS |

| Purity (HPLC) | 99.55%[1][3] |

| Molecular Formula | C₁₇¹³CH₂₃D₃O₃ |

| Molecular Weight | 294.41[3] |

| CAS Number | 2734919-82-3[3] |

| Appearance | Colorless to light yellow liquid[3] |

| Storage | -80°C for 6 months; -20°C for 1 month[1] |

Experimental Protocol: Quantification of (E)-Octinoxate in Human Plasma using this compound by LC-MS/MS

This section outlines a generalized experimental protocol for the quantitative analysis of (E)-Octinoxate in human plasma using this compound as an internal standard. This method is crucial for pharmacokinetic, toxicokinetic, and biomonitoring studies.

1. Materials and Reagents

-

(E)-Octinoxate analytical standard

-

This compound internal standard

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plates

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (E)-Octinoxate and this compound in methanol.

-

Working Standard Solutions: Serially dilute the (E)-Octinoxate primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma samples, calibration standards, and quality control samples into a 96-well plate.

-

Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each well.

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Octinoxate from matrix interferences (e.g., start at 30% B, ramp to 95% B, hold, and re-equilibrate).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

(E)-Octinoxate: m/z 291.2 → 179.1 (Quantifier), m/z 291.2 → 133.1 (Qualifier)

-

This compound: m/z 295.2 → 183.1 (Quantifier)

-

-

Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

5. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of (E)-Octinoxate in the unknown samples from the calibration curve.

Visualizations

Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of (E)-Octinoxate in a biological matrix using a stable isotope-labeled internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Octinoxate in Human Plasma using LC-MS/MS with a Stable Isotope Labeled Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of octinoxate (B1216657) in human plasma. The method utilizes (E)-Octinoxate-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research in drug development. A simple and rapid protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Introduction

Octinoxate, also known as ethylhexyl methoxycinnamate, is a widely used UV-B filter in sunscreens and other personal care products.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for assessing its safety and efficacy. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and other sources of variability, leading to reliable quantification.[3] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement a validated LC-MS/MS method for octinoxate in human plasma.

Experimental Protocols

Materials and Reagents

-

Octinoxate analytical standard

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve octinoxate and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the octinoxate primary stock solution in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix) and vortex briefly.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.[4]

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometry (MS) System:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Gas Flow (Desolvation) | 650 L/h |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Octinoxate (Quantifier) | 291.2 | 179.1 | 100 | 15 |

| Octinoxate (Qualifier) | 291.2 | 133.1 | 100 | 25 |

| This compound (IS) | 295.2 | 183.1 | 100 | 15 |

Data Presentation

The quantitative data for a typical calibration curve and quality control samples are summarized in the tables below.

Table 3: Calibration Curve for Octinoxate in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|

| 1 | 0.012 | 102.5 | 4.8 |

| 5 | 0.058 | 98.9 | 3.5 |

| 10 | 0.115 | 101.2 | 2.1 |

| 50 | 0.582 | 99.5 | 1.8 |

| 100 | 1.168 | 100.3 | 1.5 |

| 500 | 5.850 | 99.8 | 2.3 |

| 1000 | 11.721 | 99.1 | 2.9 |

Calibration curve constructed using a weighted (1/x²) linear regression.

Table 4: Quality Control Sample Analysis

| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| LLOQ | 1 | 1.03 | 103.0 | 5.2 |

| Low | 3 | 2.95 | 98.3 | 4.1 |

| Medium | 80 | 81.2 | 101.5 | 2.8 |

| High | 800 | 790.4 | 98.8 | 3.5 |

Visualizations

Caption: LC-MS/MS workflow for octinoxate quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of octinoxate in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy and precision, while the simple protein precipitation sample preparation protocol allows for rapid sample processing. This method is well-suited for supporting pharmacokinetic and other clinical studies in the field of drug development and personal care product safety assessment.

References

Application Notes and Protocols for the Analysis of Octinoxate in Human Plasma using (E)-Octinoxate-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octinoxate (B1216657), also known as ethylhexyl methoxycinnamate, is a common ingredient in sunscreens and other personal care products to absorb UV-B radiation. Due to its widespread use, there is a growing need for sensitive and robust analytical methods to quantify its presence in human plasma for pharmacokinetic, toxicokinetic, and exposure assessment studies. This document provides a detailed application note and protocol for the quantitative analysis of octinoxate in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, (E)-Octinoxate-13C,d3. The use of an isotope-labeled internal standard is crucial for correcting matrix effects and ensuring high accuracy and precision in complex biological matrices like human plasma.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of octinoxate in human plasma.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: MRM Transitions and Mass Spectrometer Settings

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Octinoxate | 291.2 | 179.1 | 0.1 | 30 | 15 |

| This compound | 295.2 | 183.1 | 0.1 | 30 | 15 |

Note: The MRM transition for this compound is predicted based on the stable isotope incorporation. The precursor ion reflects the addition of one 13C and three deuterium (B1214612) atoms. The product ion corresponds to the stable isotope-labeled p-methoxycinnamic acid fragment.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% |

| Precision (RSD% at LLOQ, LQC, MQC, HQC) | < 15% |

| Recovery | > 80% |

| Matrix Effect | Minimal and compensated by internal standard |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid method for the extraction of octinoxate from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard working solution (100 ng/mL in acetonitrile)

-

Acetonitrile (HPLC grade), chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow frozen human plasma samples to thaw at room temperature.

-

Vortex the plasma samples gently to ensure homogeneity.

-

Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample.

-

Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Procedure:

-

Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.

-

Create a sequence table including calibration standards, quality control samples, and the prepared plasma samples.

-

Inject 10 µL of each sample onto the LC-MS/MS system.

-

Acquire data in MRM mode.

-

Process the data using appropriate software to determine the peak area ratios of octinoxate to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

-

Quantify the concentration of octinoxate in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for octinoxate analysis in human plasma.

Caption: Logic of quantification using stable isotope dilution.

Caption: Octinoxate's modulation of the Aryl Hydrocarbon Receptor pathway.

Application of (E)-Octinoxate-13C,d3 in Dermal Absorption Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Octinoxate, a common UVB filter in sunscreen formulations, undergoes dermal absorption, a process that necessitates thorough investigation for safety and efficacy assessment. The use of isotopically labeled (E)-Octinoxate, such as (E)-Octinoxate-13C,d3, is a critical tool in these studies, enabling precise quantification and tracing of the molecule as it penetrates the skin layers. This document provides detailed application notes and protocols for conducting dermal absorption studies of this compound using the in vitro permeation test (IVPT) methodology, a widely accepted model that correlates with in vivo outcomes.[1][2][3] The primary mechanism of dermal absorption for sunscreen agents like octinoxate (B1216657) is passive diffusion through the stratum corneum.

The protocols outlined here are based on established methodologies, such as those described in OECD Guideline 428, and are intended to guide researchers in obtaining robust and reproducible data.[4][5][6][7][8]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro dermal absorption studies on octinoxate. While the data presented is for non-labeled or alternatively labeled octinoxate, it provides a strong reference for expected values when using this compound, as the isotopic labeling is not expected to significantly alter the compound's absorption characteristics.

Table 1: In Vitro Dermal Absorption of Octinoxate from a Sunscreen Formulation

| Parameter | Value (ng/cm²) | Study Conditions |

| Cumulative Permeation at 24h | 7.5 | Single finite dose, heat-separated human epidermis[2] |

| Skin Retention at 24h | 54.4 | Single finite dose, heat-separated human epidermis[9] |

Table 2: Recovery of Octinoxate in Different Skin Compartments after 24h In Vitro Exposure

| Skin Compartment | Recovery (% of Applied Dose) | Study Conditions |

| Tape Strips (Stratum Corneum) | 30.1 | 1% solution in mineral oil applied to human epidermal membranes[10][11] |

| Epidermis | 7.29 | 1% solution in mineral oil applied to human epidermal membranes[10][11] |

| Receptor Fluid (Permeated) | 0.0035 | 1% solution in mineral oil applied to human epidermal membranes[10][11] |

Experimental Protocols

Protocol 1: In Vitro Dermal Permeation Test (IVPT) using Franz Diffusion Cells

This protocol is designed to assess the dermal absorption of this compound from a topical formulation in accordance with OECD Guideline 428.[4][5][6][7][8]

1. Materials and Equipment:

-

Excised human or animal skin (e.g., human cadaver skin, porcine skin)[3]

-

This compound formulated in the test product

-

Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like bovine serum albumin)[15]

-

Water bath or heating block to maintain 32°C[14]

-

Stirring mechanism for receptor chambers

-

Syringes and vials for sample collection

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

2. Skin Preparation:

-

Obtain full-thickness skin and remove subcutaneous fat.

-

Prepare split-thickness skin membranes (typically 200-400 µm) using a dermatome.

-

Cut the skin membranes to a size suitable for mounting in the Franz diffusion cells.

-

Visually inspect the skin for any imperfections that could affect barrier integrity.